molecular formula C19H15N3OS B12218099 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12218099
M. Wt: 333.4 g/mol
InChI Key: BPEULQDHHORMKC-UHFFFAOYSA-N
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Description

The compound 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by:

  • A 2-methylphenyl group at position 3.
  • A phenyl substituent at position 6.
  • A sulfanyl (-SH) group at position 2.

Its synthesis involves multi-step reactions, including thioether formation and aromatic substitution, as seen in analogous compounds .

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-methylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H15N3OS/c1-12-7-5-6-10-15(12)22-18(23)17-16(21-19(22)24)14(11-20-17)13-8-3-2-4-9-13/h2-11,20H,1H3,(H,21,24)

InChI Key

BPEULQDHHORMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

Preparation Methods

Core Pyrrolo[3,2-d]Pyrimidine Skeleton Construction

The foundational step in synthesizing this compound involves constructing the pyrrolo[3,2-d]pyrimidine core. A widely adopted strategy employs condensation reactions between aminopyrimidine derivatives and carbonyl-containing precursors. For instance, 4-amino-6-hydroxypyrimidine reacts with aldehydes under basic conditions to form the fused pyrrole ring.

Example Protocol :

  • 4-Amino-6-hydroxypyrimidine (6.68 g, 50 mmol) is combined with 3-bromo-4-methylpentanal (8.76 g, 50 mmol) in a 1:1 mixture of acetonitrile and water.
  • Sodium acetate (8.3 g, 100 mmol) is added as a base to facilitate enolate formation.
  • The reaction is stirred at 25°C for 12–24 hours, during which the pyrrolo[3,2-d]pyrimidine core precipitates.
  • The product is isolated via filtration and washed with methanol, yielding a 40% pure compound.

Key Considerations :

  • Solvent polarity (acetonitrile/water) enhances solubility of intermediates while promoting cyclization.
  • Temperature control minimizes side reactions, such as over-oxidation or dimerization.

Thiolation at the 2-Position

The 2-sulfanyl group is introduced via nucleophilic substitution or thiol-disulfide exchange. A common approach involves treating a chlorinated precursor with hydrogen sulfide (H2S) or thiourea under basic conditions.

Example Protocol :

  • 4-Chloro-3-(2-methylphenyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine (1.0 g, 3.0 mmol) is dissolved in dry DMF.
  • Thiourea (0.68 g, 9.0 mmol) and triethylamine (1.5 mL) are added, and the mixture is heated at 80°C for 6 hours.
  • The product is precipitated with ice water, filtered, and recrystallized from ethanol to yield the 2-sulfanyl derivative (75% yield).

Mechanistic Notes :

  • Thiourea acts as a sulfur donor, displacing chloride via an SNAr mechanism.
  • Polar aprotic solvents (DMF, DMSO) stabilize the transition state and enhance reaction rates.

One-Pot Multi-Component Synthesis

Recent advances highlight one-pot strategies to streamline synthesis. These methods combine cyclization, coupling, and thiolation in a single reaction vessel, reducing purification steps.

Example Protocol :

  • 4-Amino-6-hydroxypyrimidine , 2-methylbenzaldehyde , and phenylacetylene (1:1:1 molar ratio) are mixed in ethanol.
  • Sodium hydride (2 equiv) is added to deprotonate reactive sites.
  • The reaction is refluxed for 8 hours, followed by the addition of elemental sulfur (1.5 equiv) to introduce the sulfanyl group.
  • Column chromatography (ethyl acetate/hexane) isolates the final product in 55% overall yield.

Advantages :

  • Eliminates intermediate isolation, improving time efficiency.
  • In situ thiolation reduces exposure to toxic H2S gas.

Post-Functionalization and Derivatization

The synthesized compound serves as a precursor for further modifications. Bromination at the 5-position or oxidation of the sulfanyl group enables diversification.

Bromination Protocol :

  • The parent compound (1.0 g, 3.0 mmol) is treated with N-bromosuccinimide (1.1 equiv) in chloroform.
  • The reaction is stirred at 25°C for 2 hours, yielding a 5-bromo derivative (85% yield).

Oxidation to Disulfide :

  • The 2-sulfanyl compound (1.0 g, 3.0 mmol) is dissolved in acetic acid.
  • Hydrogen peroxide (30%, 2 equiv) is added dropwise, and the mixture is stirred for 1 hour.
  • The disulfide product is filtered and washed with cold ethanol (90% yield).

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (DMSO-d6) : δ 10.58 (s, 1H, NH), 7.54–7.36 (m, 9H, aromatic), 6.30 (s, 1H, pyrrole-H), 2.40 (s, 3H, CH3).
  • 13C NMR : δ 165.2 (C=O), 142.1–125.3 (aromatic carbons), 112.4 (pyrrole-C).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C20H16N4OS: 360.1043; Found: 360.1045.

Chromatographic Purity :

  • HPLC retention time: 4.41 minutes (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Regioselectivity Issues :

  • Competing reactions at the 5- and 7-positions are mitigated using sterically hindered bases (e.g., cesium carbonate).
  • Directed ortho-metalation techniques ensure precise functionalization of the phenyl rings.

Yield Limitations :

  • Low yields (30–40%) in cyclization steps are improved via microwave irradiation or high-pressure conditions.
  • Catalytic systems employing Cu(I)/Pd(0) enhance cross-coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,2-d]pyrimidine core .

Scientific Research Applications

2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Thioether-Substituted Analogues at Position 7

Compounds with thioether groups at position 7 exhibit variations in aryl substituents, influencing their electronic and steric properties:

Compound Substituents Molecular Formula MW (g/mol) Key Spectral Data (HRMS) Reference
Target Compound 3-(2-methylphenyl), 7-phenyl, 2-SH C₁₉H₁₅N₃OS 333.08 Not reported in evidence -
7a 7-(Phenylthio) C₁₂H₁₀N₃OS 244.05 [M+H]⁺: 244.0537 (calc. 244.0539)
7b 7-((2-Methylphenyl)thio) C₁₂H₇BrN₃OS 319.95 [M-H]⁻: 319.9494 (calc. 319.9499)
7d 7-((2-Hydroxyphenyl)thio) C₁₂H₈N₃O₂S 258.03 [M-H]⁻: 258.0340 (calc. 258.0343)

Key Observations :

  • Brominated analogues like 7b show higher molecular weights and distinct electronic profiles due to the electron-withdrawing bromine atom.

Phosphonate and Phosphorylated Derivatives

Phosphonate modifications at position 7 or adjacent positions are common in prodrug strategies to enhance bioavailability:

Compound Substituents Molecular Formula MW (g/mol) Key Spectral Data (³¹P NMR) Reference
45a 7-((5-Hydroxy-2-phosphonatovinyl)phenylthio) C₁₅H₁₃N₃O₅PS 378.03 δ 13.41 ppm
45h 7-((4-Isopropoxy-2-phosphonatovinyl)phenylthio) C₁₈H₁₉N₃O₆PS 436.08 δ 13.41 ppm
18b 7-((2-Phosphonatovinyl)phenylthio) C₁₃H₁₁N₃O₃PS 336.02 δ 17.54 ppm

Key Observations :

  • Phosphonate groups (e.g., 45a , 45h ) introduce negative charges at physiological pH, improving water solubility but limiting blood-brain barrier penetration .
  • The target compound lacks phosphonate groups, suggesting a different pharmacokinetic profile focused on intracellular targets without prodrug activation.

Amino and Hydroxyalkyl Substituents

Aminoalkyl and hydroxyalkyl side chains are critical for enzyme inhibition:

Compound Substituents Molecular Formula MW (g/mol) Biological Activity Reference
Ulodesine (DADMe-ImmH) 7-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidinyl] C₁₂H₁₅N₅O₃ 289.11 PNP inhibitor (Ki = 0.2 nM)
Peldesine (BCX-34) 7-(Pyridin-3-ylmethyl) C₁₂H₁₁N₅O 257.25 PNP inhibitor (IC₅₀ = 36 nM)
24.HCl 7-[(2R,3R)-1,3,4-trihydroxybutylaminomethyl] C₁₁H₁₅N₅O₃·HCl 313.73 Not reported

Key Observations :

  • Ulodesine and Peldesine demonstrate potent PNP inhibition, attributed to their hydrogen-bonding capabilities with enzyme active sites .
  • The target compound’s 2-sulfanyl group may mimic the ribose-binding interactions of these inhibitors but lacks the extended hydroxyalkyl chains critical for high-affinity binding.

Halogenated Derivatives

Halogen substitutions are used to modulate electronic properties and metabolic stability:

Compound Substituents Molecular Formula MW (g/mol) Reference
45p 7-((5-Bromo-2-phosphonatovinyl)phenylthio) C₁₃H₁₀BrN₃O₃PS 433.14
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 7-Bromo C₆H₄BrN₃O 213.97

Key Observations :

  • Bromine atoms increase molecular weight and may enhance binding via halogen bonding (e.g., 45p ).
  • The target compound’s lack of halogens suggests reduced metabolic stability but fewer off-target interactions.

Structural Comparison Table

Feature Target Compound 7a Ulodesine 45a
Position 3 2-Methylphenyl H H H
Position 7 Phenyl Phenylthio Pyrrolidinylmethyl Phosphonatovinyl
Position 2 Sulfanyl H H H
Key Functional Group -SH -SPh -OH, -CH₂OH -PO₃⁻
Bioactivity Not reported Not reported PNP inhibitor Probable nucleotide mimic

Biological Activity

The compound 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a member of the pyrrolo[3,2-d]pyrimidine family. It features a unique structure characterized by a sulfanyl group and multiple aromatic rings, suggesting potential biological activity. Its molecular formula is C19H15N3OSC_{19}H_{15}N_{3}OS with a molecular weight of approximately 333.4 g/mol. This article explores its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that this compound may function primarily as an enzyme inhibitor or receptor modulator . The binding affinity to specific enzymes or receptors can lead to significant alterations in cellular pathways. The mechanisms through which it exerts its biological effects include:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity and thereby affecting metabolic processes.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses.

Biological Activities

Several studies have documented the biological activities associated with 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one , particularly in the following areas:

  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines. For instance, it has been tested on DLD-1 and HT-29 colorectal cancer cells, demonstrating a dose-dependent inhibition of cell proliferation.
    CompoundCell LineIC50 (µM)
    3-(2-methylphenyl)-7-phenyl-2-sulfanyl...DLD-10.39
    3-(2-methylphenyl)-7-phenyl-2-sulfanyl...HT-290.15
    This activity is believed to be mediated through the activation of caspase pathways and modulation of mitochondrial membrane potential.
  • Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antiviral and antimicrobial activities, although further research is required to elucidate these effects.

Case Studies

A notable case study involved the synthesis and characterization of the compound alongside its evaluation for cytotoxic effects against various cancer cell lines. The study confirmed that treatment with this compound led to significant apoptosis via caspase activation and reduced levels of p53 protein in treated cells compared to controls.

Research Findings

Recent literature highlights several key findings regarding the biological activity of 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one :

  • Structure Activity Relationship (SAR) : Variations in substituents on the pyrrolo[3,2-d]pyrimidine core significantly influence biological activity. For example, modifications in the phenyl groups can enhance enzyme binding affinity.
  • Potential as a Therapeutic Agent : Given its dual role as an enzyme inhibitor and receptor modulator, this compound holds potential for development as a therapeutic agent in treating various diseases, particularly cancers.

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